molecular formula C15H12N4O B10893549 2-{3-[(E)-2-(pyridin-3-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(pyridin-3-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B10893549
M. Wt: 264.28 g/mol
InChI Key: ROIQFYAFMCPPHM-BQYQJAHWSA-N
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Description

2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a pyridine ring, a vinyl group, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the vinyl group can produce ethyl derivatives.

Scientific Research Applications

2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[2-(3-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-[5-[(E)-2-pyridin-3-ylethenyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H12N4O/c20-13-6-2-1-5-12(13)15-17-14(18-19-15)8-7-11-4-3-9-16-10-11/h1-10,20H,(H,17,18,19)/b8-7+

InChI Key

ROIQFYAFMCPPHM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CN=CC=C3)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CN=CC=C3)O

Origin of Product

United States

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